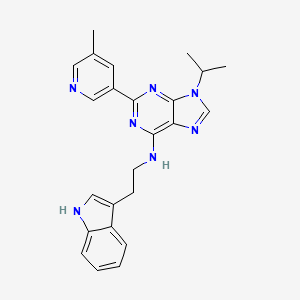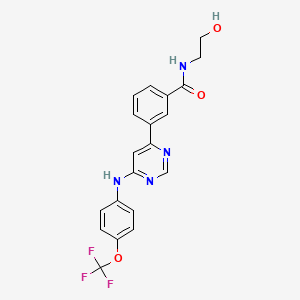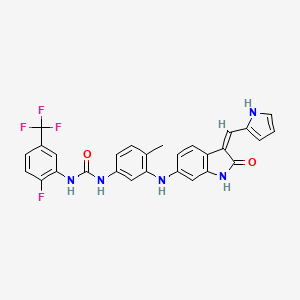![molecular formula C24H22F2N4O B607774 1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide CAS No. 1168138-37-1](/img/structure/B607774.png)
1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1997132B is a potent, metabolically stable and centrally penetrant PPARγ partial agonist.
Scientific Research Applications
PARP Inhibition and Anticancer Activity
A series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, including compounds with a structure closely related to the requested molecule, have demonstrated significant effectiveness. These inhibitors exhibit excellent potency against the PARP-1 enzyme and show promise in cancer treatment, specifically in melanoma and breast cancer models (Penning et al., 2010). A similar compound, ABT-888, is currently in clinical trials for cancer treatment due to its efficacy against both PARP-1 and PARP-2 enzymes (Penning et al., 2009).
Synthesis and Structural Studies
The synthesis and structural characterization of related benzimidazole derivatives have been explored. These include studies on N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1-4-dihydro pyrimido [1, 2-a] benzimidazole-3-carboxamide (Joshi et al., 2022). These studies provide insights into the molecular structures and potential applications of similar compounds.
Application in Lanthanide Complexation
Benzimidazole derivatives, similar to the requested molecule, have been studied for their ability to form complexes with lanthanides. These studies offer insights into the complexation properties and stability of such compounds (Kobayashi et al., 2019). They are significant for understanding the coordination chemistry and potential applications in materials science.
Supramolecular Chemistry
Research into supramolecular reagents based on benzimidazole derivatives has been conducted, focusing on the assembly of binary and ternary cocrystals. These compounds demonstrate the potential for versatile applications in crystal engineering and materials science (Aakeröy et al., 2005).
Antimicrobial Activity
Benzimidazole derivatives have been investigated for their antimicrobial properties. These compounds showed promising activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).
properties
CAS RN |
1168138-37-1 |
|---|---|
Product Name |
1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide |
Molecular Formula |
C24H22F2N4O |
Molecular Weight |
420.46 |
IUPAC Name |
(R)-1-((3,5-difluoropyridin-2-yl)methyl)-2-methyl-N-(1-phenylpropyl)-1H-benzo[d]imidazole-5-carboxamide |
InChI |
InChI=1S/C24H22F2N4O/c1-3-20(16-7-5-4-6-8-16)29-24(31)17-9-10-23-21(11-17)28-15(2)30(23)14-22-19(26)12-18(25)13-27-22/h4-13,20H,3,14H2,1-2H3,(H,29,31)/t20-/m1/s1 |
InChI Key |
VYCNCLBUJAXONJ-HXUWFJFHSA-N |
SMILES |
O=C(C1=CC=C2N(CC3=NC=C(F)C=C3F)C(C)=NC2=C1)N[C@@H](C4=CC=CC=C4)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK 1997132B; GSK-1997132B; GSK1997132B; GSK1997132; GSK-1997132; GSK 1997132. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide](/img/structure/B607691.png)
![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)
![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)

![3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B607696.png)
![N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide](/img/structure/B607699.png)
![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)
![2-amino-1-(3-((4-chlorophenyl)amino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B607702.png)



![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)